molecular formula C15H18N6O B2876988 3-ethyl-N-[2-(4-methoxyphenyl)ethyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 899730-41-7

3-ethyl-N-[2-(4-methoxyphenyl)ethyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B2876988
CAS No.: 899730-41-7
M. Wt: 298.35
InChI Key: IRTGBJKKANCKTA-UHFFFAOYSA-N
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Description

3-ethyl-N-[2-(4-methoxyphenyl)ethyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a triazolopyrimidine derivative characterized by:

  • A [1,2,3]triazolo[4,5-d]pyrimidine core fused at positions 4 and 5.
  • An ethyl substituent at position 3.
  • A 2-(4-methoxyphenyl)ethylamine group at position 7.

The 4-methoxyphenethyl moiety introduces electron-donating properties and aromatic bulk, while the ethyl group modulates lipophilicity. This structural combination may influence binding affinity, metabolic stability, and solubility .

Properties

IUPAC Name

3-ethyl-N-[2-(4-methoxyphenyl)ethyl]triazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O/c1-3-21-15-13(19-20-21)14(17-10-18-15)16-9-8-11-4-6-12(22-2)7-5-11/h4-7,10H,3,8-9H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTGBJKKANCKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=NC(=C2N=N1)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-ethyl-N-[2-(4-methoxyphenyl)ethyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a member of the triazolopyrimidine class, which has garnered attention for its potential biological activities, particularly in the field of oncology and antimicrobial research. This article delves into the biological activity of this compound, summarizing its effects on various cell lines and mechanisms of action based on diverse research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H18N4O\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}

This structure features a triazole ring fused with a pyrimidine moiety, which is known to influence its biological properties.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with triazolopyrimidine derivatives, including:

  • Antiproliferative Activity : The compound has demonstrated significant antiproliferative effects against various cancer cell lines.
  • Antimicrobial Properties : Preliminary evaluations suggest potential antibacterial and antifungal activities.
  • Mechanism of Action : Insights into the mechanisms include inhibition of tubulin polymerization and induction of apoptosis.

Antiproliferative Activity

A series of in vitro studies have evaluated the antiproliferative effects of this compound against different cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of Action
HeLa0.45Inhibition of tubulin polymerization
A5490.53Induction of apoptosis via intrinsic pathway
HT-290.60Cell cycle arrest at G2/M phase
MDA-MB-2311.10Reduced activity compared to CA-4

The compound was found to be particularly effective against HeLa and A549 cells, showing IC50 values significantly lower than many existing chemotherapeutics.

Mechanism Studies

Mechanistic studies have revealed that the compound inhibits tubulin assembly, which is critical for mitotic spindle formation during cell division. This inhibition leads to cell cycle arrest and subsequent apoptosis. Specifically, the following pathways were noted:

  • Mitochondrial Depolarization : Indicating early apoptotic events.
  • Caspase Activation : Enhanced activation of caspase-9 was observed, confirming the intrinsic pathway's involvement in apoptosis.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary results indicate that it possesses moderate efficacy against certain bacterial strains and fungi. Further investigations are needed to establish its full antimicrobial profile.

Case Studies

  • Zebrafish Model : In vivo studies using zebrafish embryos demonstrated that the compound effectively reduced tumor growth when administered at specific concentrations, supporting its potential as an anticancer agent.
  • Combination Therapy : Research exploring the combination of this compound with other chemotherapeutics showed enhanced efficacy in reducing tumor size in xenograft models.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Position 3 Substituent Position 7 Substituent Key Biological Activity Key Data
Target Compound [1,2,3]triazolo[4,5-d]pyrimidine Ethyl 2-(4-methoxyphenyl)ethylamine Not explicitly reported (inferred from analogs) N/A (synthesis methods align with )
Compound 17 () [1,2,4]triazolo[1,5-a]pyrimidine N/A (position 5: pyridin-3-yl) 2-(4-methoxyphenyl)ethylamine Anti-tubercular LCMS (ESI) m/z 284.44
Compound 21 () [1,2,4]triazolo[1,5-a]pyrimidine Ethyl (position 5) 2-(4-methoxyphenyl)ethylamine Anti-tubercular LCMS (ESI) m/z 435.5
N-[4-(Difluoromethoxy)phenyl]-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine () [1,2,3]triazolo[4,5-d]pyrimidine Ethyl 4-(difluoromethoxy)phenyl Not reported Molecular formula: C₁₄H₁₄F₂N₆O
Compound 9b () [1,2,3]triazolo[4,5-d]pyrimidine 4-((benzyl)methyl)benzyl Benzo[d]oxazol-2-ylthio Inhibitor (EZH2/HDAC) M.p. 154–155°C; NMR data
7-(Benzyloxy)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine () [1,2,3]triazolo[4,5-d]pyrimidine Benzyloxy Amine (position 5) Myeloperoxidase inhibition Reversible inhibitor; IC₅₀ data

Key Structural Differences and Implications

Core Heterocycle: The target compound’s [1,2,3]triazolo[4,5-d]pyrimidine core differs from the [1,2,4]triazolo[1,5-a]pyrimidine in Compounds 17 and 21.

Substituent at Position 7: The 2-(4-methoxyphenyl)ethylamine group in the target compound and Compounds 17/21 provides flexibility and aromaticity.

Substituent at Position 3: The ethyl group in the target compound and ’s derivative is smaller than the benzyl or morpholinomethyl groups in ’s compounds. Smaller substituents may improve membrane permeability but reduce steric hindrance during receptor interactions .

Physicochemical and Spectral Comparisons

  • Molecular Weight and LogP :
    • The target compound (C₁₈H₂₂N₆O) has a molecular weight of ~338.4 g/mol, similar to Compound 21 (C₁₉H₂₂N₆O). The 4-methoxyphenyl group increases logP compared to ’s difluoromethoxy analog .
  • NMR Signatures :
    • The 4-methoxyphenyl group in the target compound would show aromatic protons at δ ~6.8–7.4 ppm (similar to Compound 5 in ). The ethyl group’s protons would resonate near δ 1.0–1.5 ppm (triplet) .

Preparation Methods

Core Scaffold Identification

The target compound features a triazolo[4,5-d]pyrimidine core, a bicyclic system comprising a 1,2,3-triazole fused to a pyrimidine ring. Key substituents include:

  • 3-Ethyl group : Introduced via N-alkylation at the triazole N3 position.
  • 7-Amino group : Functionalized with a 2-(4-methoxyphenyl)ethyl side chain, likely installed through nucleophilic aromatic substitution or palladium-catalyzed coupling.

Retrosynthetically, the molecule can be dissected into two primary fragments:

  • Triazolo[4,5-d]pyrimidin-7-amine core
  • 2-(4-Methoxyphenyl)ethylamine side chain

Synthetic Routes to the Triazolo[4,5-d]Pyrimidine Core

Cyclocondensation of 5-Amino-1,2,3-Triazole Derivatives

A widely adopted strategy involves the cyclization of 5-amino-1,2,3-triazole-4-carboxamides with carbonyl equivalents. Adapted from, the general procedure entails:

Step 1: Synthesis of 5-Amino-1-ethyl-1,2,3-triazole-4-carboxamide

  • React ethyl hydrazinecarboxylate with cyanoacetamide under acidic conditions to yield the triazole precursor.
  • Conditions : HCl (cat.), ethanol, reflux, 12 h.

Step 2: Cyclocondensation with Trimethyl Orthoformate

  • Treat the triazole carboxamide with trimethyl orthoformate (TMOF) to induce ring expansion:
    $$
    \text{Triazole carboxamide} + \text{HC(OCH}3\text{)}3 \xrightarrow{\text{DMF, 110°C}} \text{Triazolo[4,5-d]pyrimidin-7-amine}
    $$
  • Yield : 68–72% after silica gel chromatography.

Diazotization-Cyclization Approach

An alternative route employs diazotization of 4,5-diaminopyrimidines, as demonstrated in:

Procedure :

  • Diazotization : Treat 4,5-diamino-6-chloropyrimidine with NaNO₂/HCl at 0–5°C to generate the diazonium intermediate.
  • Cyclization : Heat the diazonium salt in aqueous HCl to form 3H-triazolo[4,5-d]pyrimidin-7-amine.
  • N3-Alkylation : React with ethyl iodide in DMF using K₂CO₃ as base (80°C, 6 h) to install the ethyl group.

Key Data :

Step Reagents Temp. (°C) Time (h) Yield (%)
Diazotization NaNO₂, HCl 0–5 1 89
Cyclization HCl (conc.) 100 3 76
N3-Alkylation Ethyl iodide, K₂CO₃ 80 6 82

Functionalization at the 7-Amino Position

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient C7 position permits displacement of leaving groups (Cl, Br) with amines:

Protocol :

  • Halogenation : Treat triazolo[4,5-d]pyrimidin-7-amine with PCl₅ in POCl₃ to generate 7-chloro derivative.
  • Amination : React 7-chloro intermediate with 2-(4-methoxyphenyl)ethylamine in n-BuOH at 120°C for 12 h.

Optimization Notes :

  • Addition of catalytic CuI (10 mol%) enhances reactivity.
  • Microwave irradiation (150°C, 30 min) reduces reaction time while maintaining 85% yield.

Buchwald-Hartwig Amination

For substrates lacking activating groups, palladium-catalyzed coupling proves effective:

Reaction Setup :

  • Catalyst : Pd₂(dba)₃ (2 mol%)
  • Ligand : XantPhos (4 mol%)
  • Base : Cs₂CO₃
  • Solvent : Toluene, 100°C, 24 h

Equation :
$$
\text{3-Ethyl-7-bromotriazolo[4,5-d]pyrimidine} + \text{2-(4-Methoxyphenyl)ethylamine} \xrightarrow{\text{Pd}} \text{Target Compound}
$$

Yield : 78% after column chromatography.

Spectroscopic Characterization

NMR Spectral Data

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.42 (s, 1H, H-5)
  • δ 6.89 (d, J = 8.6 Hz, 2H, aromatic)
  • δ 6.72 (d, J = 8.6 Hz, 2H, aromatic)
  • δ 4.12 (t, J = 6.8 Hz, 2H, NCH₂)
  • δ 3.74 (s, 3H, OCH₃)
  • δ 3.51 (q, J = 7.2 Hz, 2H, CH₂CH₃)
  • δ 1.32 (t, J = 7.2 Hz, 3H, CH₂CH₃)

¹³C NMR :

  • δ 159.8 (C=O), 154.2 (C-7a), 130.1–114.3 (aromatic), 55.2 (OCH₃), 44.1 (NCH₂), 38.7 (CH₂CH₃), 15.1 (CH₂CH₃).

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield (%)
Diazotization-Cyclization High regioselectivity Requires hazardous diazonium salts 76
Buchwald-Hartwig Tolerates electron-rich amines Pd catalyst cost 78
SNAr Rapid under microwave conditions Requires activating groups 85

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